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Compound of Interest

Compound Name: AU-24118

Cat. No.: B12372867

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for the utilization of AU-24118, an
orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader, in in vivo mouse models
of cancer. AU-24118 targets the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as
PBRM1, for degradation, offering a promising therapeutic strategy for enhancer-driven cancers.

[LI[21(3][4]15]

Mechanism of Action

AU-24118 is a second-generation, orally bioavailable PROTAC that potently and selectively
degrades the ATPase subunits of the mammalian switch/sucrose nonfermentable (MSWI/SNF)
chromatin remodeling complex, SMARCA2 and SMARCAA4, along with the PBRM1 subunit.[1]
[6][7] It functions by linking a ligand that binds to the bromodomains of SMARCAZ2 and
SMARCAA4 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8][9] This proximity induces
the ubiquitination and subsequent proteasomal degradation of the target proteins.[6] The
degradation of these key mSWI/SNF components impedes the chromatin accessibility of
oncogenic transcription factors, leading to tumor regression in preclinical models.[1][3][4][5]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12372867?utm_src=pdf-interest
https://www.benchchem.com/product/b12372867?utm_src=pdf-body
https://www.benchchem.com/product/b12372867?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2322563121
https://www.biorxiv.org/content/10.1101/2024.02.29.582768v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11009648/
https://www.researchgate.net/publication/378703054_Development_of_an_orally_bioavailable_mSWISNF_ATPase_degrader_and_acquired_mechanisms_of_resistance_in_prostate_cancer
https://pubmed.ncbi.nlm.nih.gov/38464081/
https://www.benchchem.com/product/b12372867?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2322563121
https://www.probechem.com/products_AU-24118.html
https://www.adooq.com/au-24118.html
https://www.medchemexpress.com/au-24118.html
https://file.medchemexpress.com/batch_PDF/HY-163410/AU-24118-DataSheet-MedChemExpress.pdf
https://www.probechem.com/products_AU-24118.html
https://www.pnas.org/doi/10.1073/pnas.2322563121
https://pmc.ncbi.nlm.nih.gov/articles/PMC11009648/
https://www.researchgate.net/publication/378703054_Development_of_an_orally_bioavailable_mSWISNF_ATPase_degrader_and_acquired_mechanisms_of_resistance_in_prostate_cancer
https://pubmed.ncbi.nlm.nih.gov/38464081/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cancer Cell
@
binds
_____ bind&_" Ublqumn
i
I
i
recruits ! Ubiguitination

mSWI/SNF Complex
(SMARCA2/4, PBRM1)

|

|

Degradation Remodels

I

I

' Nucleus
Proteasome P Chromatin

ienables binding

y

Oncogenic
Transcription Factors

[nhibition of

rives

Click to download full resolution via product page

Figure 1: Mechanism of action of AU-24118.
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In Vivo Efficacy in a Castration-Resistant Prostate
Cancer (CRPC) Mouse Model

AU-24118 has demonstrated significant anti-tumor activity in a VCaP human prostate cancer

xenograft model in mice.[1]

Quantitative Data Summary
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Parameter

Value

Reference

Animal Model

Six-week-old male CB17 SCID

mice

[8]

Tumor Model

VCaP human prostate cancer

cell line xenograft

[1](8]

Drug Formulation

AU-24118 dissolved in
PEG200, then mixed with 5
volumes of 10% D-a-
Tocopherol polyethylene glycol
1000 succinate.

[1]

Dosing Regimen

15 mg/kg, administered via
oral gavage, three times per

week.

[1](8]

Combination Therapy

Enzalutamide (10 mg/kg),
administered via oral gavage,

five times per week.

[1](8]

Observed Efficacy

Induced tumor regression as a

single agent.

[1](6]

Enhanced tumor regression
when combined with
enzalutamide, with some

tumors becoming unpalpable.

[8][°]

[11e1el

Pharmacodynamic Effects

Downregulation of SMARCAZ2,
SMARCA4, PBRM1, AR, ERG,
C-Myc, and Ki-67.

[1](8]

Induction of apoptosis, as
indicated by increased cleaved
PARP levels.

[8]1°]

Tolerability

No significant changes in body
weight were observed,

indicating good tolerability.

[1](8]
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| Kineti file in Mi

Value (at 10 mg/kg oral

Parameter e Reference

Oral Bioavailability (%F) 33.4% [1]

Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) Reference
10 1010 10800 [1]

30 2890 38900 [1]

100 4830 101000 [1]

Experimental Protocols
VCaP Xenograft Mouse Model Protocol

This protocol outlines the key steps for evaluating the efficacy of AU-24118 in a CRPC
xenograft model.
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Model Setup

1. Cell Culture
VCaP cells

2. Tumor Implantation

3x1076 cells in 1:1 serum-free medium and Matrigel subcutaneously into the dorsal flank of 6-week-old male CB17 SCID mice.

3. Castration & Tumor Regrowth
Surgical castration when tumors reach ~150-250 mm”3. Allow tumors to regress and then regrow to confirm castration resistance.

Treatment Phase

4. Randomization
Randomize mice into treatment groups when tumors reach pre-treatment volume.

5. Drug Administration
- Vehicle Control
- AU-24118 (15 mg/kg, p.o., 3x/week)
- Enzalutamide (10 mg/kg, p.o., 5x/week)
- Combination Therapy

/ Monitoring & Analy;k\

6. Tumor Measurement 7. Body Weight
Measure tumor volume bi-weekly. Monitor body weight as an indicator of toxicity.
\\ e
SN e
\\\ //
A y 3

8. Endpoint Analysis
At the end of the study, collect tumors for IHC and Western blot analysis (SMARCA4, AR, ERG, C-Myc, Ki-67, cleaved PARP).

Click to download full resolution via product page

Figure 2: Experimental workflow for AU-24118 in a VCaP CRPC mouse model.
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Materials:

e VCaP human prostate cancer cells

o Six-week-old male CB17 SCID mice|[8]
e Serum-free cell culture medium

e Matrigel

e AU-24118

» Vehicle solution (e.g., PEG200 and 10% D-a-Tocopherol polyethylene glycol 1000 succinate)
[1]

o Enzalutamide (optional, for combination studies)
» Calipers for tumor measurement

e Animal scale

Procedure:

o Cell Preparation: Culture VCaP cells under standard conditions. Prior to injection, resuspend
cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3 x 10"6
cells per injection volume.

e Tumor Implantation: Subcutaneously inject the cell suspension into the dorsal flank of the
mice.

e Tumor Growth and Castration: Monitor tumor growth. Once tumors reach a volume of
approximately 150-250 mm3, perform surgical castration.

» Confirmation of Castration Resistance: Following castration, tumor volumes will initially
decrease. Continue to monitor the mice until tumors regrow to their pre-castration size,
confirming the establishment of a castration-resistant state.
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e Randomization and Treatment: Once tumors have regrown, randomize the mice into the
desired treatment groups (e.g., vehicle, AU-24118, enzalutamide, combination).

e Drug Administration:

o Prepare AU-24118 by first dissolving it in PEG200, followed by the addition of five
volumes of 10% D-a-Tocopherol polyethylene glycol 1000 succinate with vigorous mixing.

[1]
o Administer AU-24118 via oral gavage at a dose of 15 mg/kg, three times per week.[1][8]

o For combination studies, administer enzalutamide via oral gavage at 10 mg/kg, five times
per week.[1]

e Monitoring:
o Measure tumor dimensions with calipers twice a week and calculate tumor volume.

o Record the body weight of each mouse at the time of tumor measurement to monitor for
any treatment-related toxicity.

e Endpoint Analysis:
o At the conclusion of the study, euthanize the mice and excise the tumors.

o A portion of the tumor can be fixed in formalin and embedded in paraffin for
immunohistochemical (IHC) analysis of protein expression (e.g., SMARCA4, AR, ERG, C-
Myc, Ki-67).[1]

o Another portion of the tumor can be snap-frozen for subsequent Western blot analysis to
confirm the degradation of target proteins and assess downstream signaling effects (e.g.,
cleaved PARP for apoptosis).[8][9]

Safety and Tolerability

In preclinical studies, AU-24118 has demonstrated a favorable safety profile.[1][2][3][4][5] Mice
treated with AU-24118, both as a single agent and in combination with enzalutamide, did not
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exhibit significant changes in body weight, suggesting good tolerability at the efficacious dose.

[1](8]

Conclusion

AU-24118 is a potent and orally bioavailable PROTAC degrader of key mSWI/SNF complex
subunits. The provided protocols and data support its use in preclinical mouse models of
cancer, particularly in castration-resistant prostate cancer. These application notes serve as a
guide for researchers to design and execute in vivo studies to further explore the therapeutic
potential of AU-24118.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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